molecular formula C8H15NO B13210664 1-(1-Aminocyclobutyl)butan-2-one

1-(1-Aminocyclobutyl)butan-2-one

Cat. No.: B13210664
M. Wt: 141.21 g/mol
InChI Key: GASBXPYIYHGDGP-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NO It is a cyclobutyl derivative with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)butan-2-one typically involves the reaction of cyclobutanone with an appropriate amine under controlled conditions. One common method involves the use of mesitylamine and 3-hydroxybutan-2-one in the presence of a catalytic amount of concentrated hydrochloric acid in toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclobutyl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)butan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Aminocyclobutyl)butan-2-one is unique due to the presence of both an amino group and a ketone group on a cyclobutyl ring

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(1-aminocyclobutyl)butan-2-one

InChI

InChI=1S/C8H15NO/c1-2-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3

InChI Key

GASBXPYIYHGDGP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1(CCC1)N

Origin of Product

United States

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